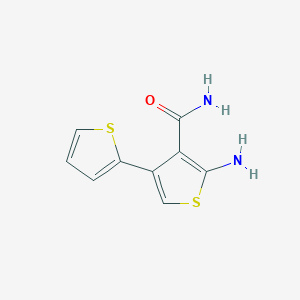

5'-Amino-2,3'-bithiophene-4'-carboxamide

Vue d'ensemble

Description

"5'-Amino-2,3'-bithiophene-4'-carboxamide" is a compound that would be expected to have significant interest in materials science and organic electronics due to the presence of bithiophene, an important structural unit for conducting polymers and organic semiconductors. The amino and carboxamide functionalities suggest potential for further chemical modification, making it a versatile intermediate for synthesizing more complex molecules.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, which are effective for forming carbon-carbon bonds between thiophene units and other aromatic groups. Additionally, nucleophilic substitution reactions could be utilized for introducing the amino group, while the carboxamide functionality might be introduced via acylation of corresponding amines (Banerjee et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to "5'-Amino-2,3'-bithiophene-4'-carboxamide" often features planar conformations due to the conjugated system within the bithiophene unit, facilitating electronic delocalization. Crystallographic studies indicate that hydrogen bonding can significantly influence the molecular conformation, particularly involving the amino and carboxamide groups (Briant et al., 1995).

Chemical Reactions and Properties

The reactivity of the amino group in similar compounds often allows for further functionalization, such as acylation, to produce a variety of derivatives. The carboxamide functionality is typically more inert but can participate in hydrogen bonding, influencing the compound's solubility and crystallization behavior. The presence of the bithiophene backbone introduces the potential for electropolymerization, which is relevant for the production of conductive polymers (Pomerantz et al., 2002).

Applications De Recherche Scientifique

Antibacterial and Antifungal Activity

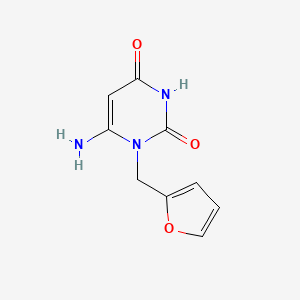

5'-Amino-2,3'-bithiophene-4'-carboxamide derivatives have been studied for their potential in combating bacterial and fungal infections. A study by El-Shehry et al. (2019) synthesized thieno-pyrimidine derivatives from 5'-amino-2,3'-bithiophene-4'-carboxylate, which exhibited potent antibacterial activity comparable to the reference drug indomethacin (El-Shehry et al., 2019).

Biosynthesis in Plants

The compound has also been studied in the context of plant biosynthesis. Margl et al. (2001) investigated the biosynthesis of related bithiophenes in root cultures of Tagetes patula, identifying acetyl-CoA or malonyl-CoA as building blocks in the biosynthetic pathway (Margl et al., 2001).

Selective Receptor Ligands

Research by Ameen (2006) focused on synthesizing new pyridothienopyrimidines to identify potent and selective ligands for the 5-HT3 receptor. This highlights the relevance of 5'-amino-2,3'-bithiophene-4'-carboxamide in neuropsychopharmacology (Ameen, 2006).

Synthetic Methods and Chemical Analysis

Pasunooti et al. (2015) utilized derivatives of this compound in studies of Pd-catalyzed C(sp³)-H bond activation, demonstrating applications in synthetic chemistry and the development of non-natural amino acids (Pasunooti et al., 2015).

Dyeing and Biological Activities

A study by Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds including derivatives of 5'-amino-2,3'-bithiophene-4'-carboxamide for dyeing polyester fibers, also examining their antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).

Propriétés

IUPAC Name |

2-amino-4-thiophen-2-ylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c10-8(12)7-5(4-14-9(7)11)6-2-1-3-13-6/h1-4H,11H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKUOQRFZXRQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358464 | |

| Record name | 5'-amino-2,3'-bithiophene-4'-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Amino-2,3'-bithiophene-4'-carboxamide | |

CAS RN |

353772-94-8 | |

| Record name | 5'-amino-2,3'-bithiophene-4'-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)